Chonemorphine dihydrochloride

説明

Note: No direct evidence related to "Chonemorphine dihydrochloride" was found in the provided sources. This name may refer to a misspelled, obscure, or hypothetical compound. For the purpose of addressing the query, this article will focus on general dihydrochloride salts and structurally related compounds mentioned in the evidence, such as putrescine dihydrochloride, cadaverine dihydrochloride, doxepin hydrochloride, and others.

特性

CAS番号 |

96553-96-7 |

|---|---|

分子式 |

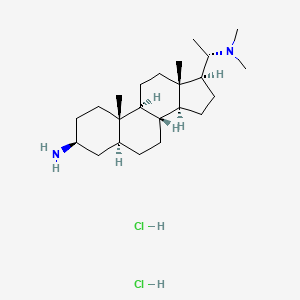

C23H44Cl2N2 |

分子量 |

419.5 g/mol |

IUPAC名 |

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;dihydrochloride |

InChI |

InChI=1S/C23H42N2.2ClH/c1-15(25(4)5)19-8-9-20-18-7-6-16-14-17(24)10-12-22(16,2)21(18)11-13-23(19,20)3;;/h15-21H,6-14,24H2,1-5H3;2*1H/t15-,16-,17-,18-,19+,20-,21-,22-,23+;;/m0../s1 |

InChIキー |

JLJIGVDIYQZJBL-AICXAXPFSA-N |

異性体SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C)N(C)C.Cl.Cl |

正規SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C.Cl.Cl |

製品の起源 |

United States |

準備方法

The synthesis of chonemorphine dihydrochloride involves several steps, starting from the extraction of the natural compound from Chonemorpha fragrans. The synthetic route typically includes:

Extraction: The plant material is subjected to solvent extraction to isolate chonemorphine.

Purification: The crude extract is purified using chromatographic techniques.

Conversion to Dihydrochloride: The purified chonemorphine is then reacted with hydrochloric acid to form the dihydrochloride salt.

化学反応の分析

Chonemorphine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chonemorphine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying steroidal alkaloids and their chemical properties.

Biology: The compound’s antiamoebic and antiphrastic properties make it valuable for research in parasitology and infectious diseases.

Medicine: Chonemorphine dihydrochloride is investigated for its potential therapeutic applications, particularly in treating amoebic infections and other parasitic diseases.

Industry: The compound’s unique chemical structure and biological activity make it a candidate for developing new pharmaceuticals and agrochemicals

作用機序

The mechanism of action of chonemorphine dihydrochloride involves its interaction with specific molecular targets. It acts as an agonist to the glucocorticoid receptor, which is a member of the nuclear receptor superfamily. This interaction leads to the activation or repression of specific genes involved in inflammation, metabolism, and immune response . The compound’s antiamoebic activity is attributed to its ability to disrupt the cellular processes of amoebic parasites, leading to their death.

類似化合物との比較

The following analysis compares dihydrochloride salts and their structural, analytical, and pharmacological properties based on the available evidence.

Structural and Chemical Properties

Key Observations :

- Dihydrochloride salts are commonly used to stabilize amines (e.g., putrescine, cadaverine) by forming ionic bonds with two HCl molecules .

- Doxepin hydrochloride differs significantly as a tricyclic antidepressant with a complex aromatic backbone, requiring stringent chromatographic separation of isomers (e.g., E/Z isomers) during quality control .

Analytical Methods and Purity Standards

Key Observations :

- Doxepin and dicyclomine require high-resolution HPLC to separate structurally similar impurities (e.g., isomers or degradation products), with strict acceptance criteria for resolution (R ≥1.5) .

- Biogenic amines like putrescine and cadaverine are standardized as stock solutions for quantitative analysis in food science .

Pharmacological and Functional Differences

Key Observations :

- Doxepin and prilocaine are pharmacologically active and require rigorous impurity profiling due to their therapeutic applications .

- Putrescine and cadaverine are primarily studied in food safety and microbial metabolism rather than pharmacology .

Stability and Formulation Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。